Tert-butyl 8-bromooctanoate chemical properties
Tert-butyl 8-bromooctanoate chemical properties
An In-Depth Technical Guide to Tert-butyl 8-bromooctanoate: Properties, Synthesis, and Applications
Introduction
Tert-butyl 8-bromooctanoate is a bifunctional organic molecule that serves as a valuable building block and intermediate in complex organic synthesis. Featuring a terminal primary bromide and a sterically hindered tert-butyl ester, this compound offers orthogonal reactivity, making it a strategic component in the synthesis of pharmaceuticals, specialty chemicals, and materials. The primary bromide provides a reactive handle for nucleophilic substitution and coupling reactions, while the tert-butyl ester group acts as a robust, non-hydrolytic protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl 8-bromooctanoate, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Properties
The structural attributes of tert-butyl 8-bromooctanoate dictate its physical behavior and spectroscopic signature. The long alkyl chain imparts significant nonpolar character, while the ester and bromide moieties introduce polarity. The bulky tert-butyl group influences its conformational behavior and reactivity.
Core Chemical Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | tert-butyl 8-bromooctanoate | [1] |
| CAS Number | 77383-17-6 | [1][2] |
| Molecular Formula | C₁₂H₂₃BrO₂ | [1] |
| Molecular Weight | 279.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid (typical) | [3] |
| Density | ~1.1-1.2 g/cm³ (estimated) | |
| Boiling Point | Data not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); Insoluble in water. |
Expected Spectroscopic Signature
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¹H NMR: The spectrum would be characterized by a prominent singlet around δ 1.4-1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group. A triplet at approximately δ 3.4 ppm would arise from the two protons on the carbon adjacent to the bromine atom (-CH₂Br). Another triplet, shifted further upfield around δ 2.2-2.3 ppm, would correspond to the methylene group alpha to the ester carbonyl (-CH₂COO-). The remaining ten protons of the central alkyl chain would appear as a series of complex multiplets between δ 1.2 and 1.9 ppm.
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¹³C NMR: The carbon spectrum would show a characteristic signal for the quaternary carbon of the tert-butyl group around δ 80-81 ppm and the associated methyl carbons near δ 28 ppm. The carbonyl carbon would appear downfield, typically around δ 172-173 ppm. The carbon bearing the bromine (-CH₂Br) would be found around δ 33-34 ppm, with the remaining methylene carbons of the chain resonating in the δ 24-35 ppm range.
Synthesis of Tert-butyl 8-bromooctanoate
The synthesis of tert-butyl 8-bromooctanoate is most effectively achieved via a two-stage process: first, the synthesis of the free acid, 8-bromooctanoic acid, followed by its esterification. This approach prevents side reactions and allows for purification of the intermediate acid.
Synthetic Workflow
The overall synthetic strategy involves a malonic ester synthesis for controlled chain extension, followed by a modern and efficient tert-butylation.
Caption: Synthetic workflow for tert-butyl 8-bromooctanoate.
Detailed Experimental Protocol
This protocol is based on established methods for malonic ester synthesis and advanced tert-butylation techniques.[4][5][6]
Stage 1: Synthesis of 8-Bromooctanoic Acid
-
Alkylation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at 0-5°C. After stirring, add 1,6-dibromohexane (in slight excess to favor mono-alkylation) and heat the mixture to reflux for several hours until TLC analysis indicates consumption of the malonate.
-
Work-up: Cool the reaction, filter any salts, and remove the ethanol under reduced pressure. The resulting crude oil is diethyl 2-(6-bromohexyl)malonate.
-
Hydrolysis and Decarboxylation: The crude intermediate is heated to reflux in an aqueous solution of sodium hydroxide until the ester is fully hydrolyzed. The solution is then cooled and acidified with a strong acid (e.g., HCl, H₂SO₄). The resulting dicarboxylic acid intermediate is unstable and decarboxylates upon further heating to yield 8-bromooctanoic acid, which may precipitate or be extracted with an organic solvent.
-
Purification: The crude 8-bromooctanoic acid can be purified by recrystallization or column chromatography.
Stage 2: Tert-butylation of 8-Bromooctanoic Acid [5]
-
Reaction Setup: In a clean, dry flask, dissolve 8-bromooctanoic acid (1.0 eq) in tert-butyl acetate (which serves as both solvent and reagent).
-
Catalysis: Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, ~1-5 mol%). This superacid catalyst is highly efficient for this transformation.[5]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude tert-butyl 8-bromooctanoate can be purified by flash column chromatography on silica gel.
Reactivity and Synthetic Applications
The utility of tert-butyl 8-bromooctanoate stems from the reactivity of its terminal bromide, which readily participates in nucleophilic substitution reactions. The tert-butyl ester is stable to the basic or nucleophilic conditions often used in these reactions, providing excellent functional group tolerance.
Key Reactions: Nucleophilic Substitution
The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups at the terminus of the C8 chain.
Caption: Nucleophilic substitution at the C-Br bond.
Causality in Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.
-
Temperature: Moderate heating is often employed to increase the reaction rate, but excessive temperatures should be avoided to minimize elimination (E2) side reactions.
Applications in Drug Development and Materials Science
The ability to introduce new functionality makes this compound a key intermediate.
-
Linker Chemistry: It is an ideal starting material for synthesizing bifunctional linkers used in Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs). The bromide can be converted to an amine, thiol, or azide for conjugation, while the ester can be deprotected to reveal a carboxylic acid for amide bond formation.
-
Synthesis of Active Pharmaceutical Ingredients (APIs): The octanoate chain can be incorporated into API structures to modify lipophilicity and pharmacokinetic properties. The bromide handle allows for coupling with complex heterocyclic systems.[3]
-
Surface Modification: The terminal bromide can be used to graft the C8 chain onto surfaces via substitution reactions, while the ester provides a latent carboxylic acid that can be deprotected post-grafting to alter surface properties (e.g., wettability, charge).
Safety, Handling, and Storage
Proper handling of tert-butyl 8-bromooctanoate is essential for laboratory safety.
Hazard Profile
Based on aggregated GHS data for this compound and related structures, the primary hazards are:
| Hazard Code | Description | Source |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling. Keep away from sources of ignition and incompatible materials.[8][9]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Protect from light. Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
References
-
PubChem. Tert-butyl 8-bromooctanoate. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
Chemsrc.com. Ethyl 8-bromooctanoate. Available from: [Link]
- Google Patents. CN102659588A - Synthesis method of tert-butyl bromoacetate.
-
Autechaux. Exploring Ethyl 8-Bromooctanoate: Properties, Applications, and Manufacturing. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Potential: The Synthesis and Applications of Ethyl 8-Bromooctanoate. Available from: [Link]
-
PubChem. Ethyl 8-bromooctanoate. National Center for Biotechnology Information. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Grove, J. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4215–4220. Available from: [Link]
Sources
- 1. tert-Butyl 8-bromooctanoate | C12H23BrO2 | CID 10636360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Bromooctanoic acid tert-butyl ester | 77383-17-6 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 6. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
